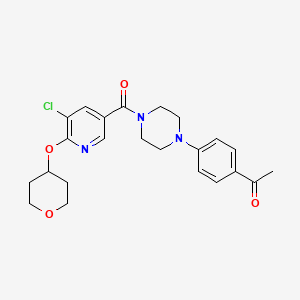
1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of complex organic compounds like "1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone" involve comprehensive understanding and applications of organic chemistry principles. These compounds often have applications in pharmaceuticals, material science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of such a complex molecule would likely involve several key steps: activation of the pyran ring, formation of the nicotinoyl moiety, and coupling reactions to attach the piperazine and phenyl ethanone groups. Techniques such as nucleophilic substitution reactions, amidation, and reductive amination might be employed (Attaby et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, vibrational spectroscopy and HOMO-LUMO analysis provide insights into molecular stability and electronic properties (Shana Parveen S et al., 2016).
Chemical Reactions and Properties
The compound's reactivity could be analyzed through its functional groups, predicting reactions such as hydrolysis, oxidation, and nucleophilic attacks. Studies on similar molecules suggest a variety of potential chemical behaviors and reactivities (Kalgutkar et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point can be predicted based on the compound's molecular structure. These properties are crucial for determining the compound's suitability for various applications (Balderson et al., 2007).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are fundamental for understanding the compound's behavior in biological systems or chemical processes. Computational studies, such as molecular docking, can also predict the compound's potential biological activity or receptor interactions (Mary et al., 2015).
科学的研究の応用
Synthesis Techniques and Chemical Properties
- Orthogonal Protection Strategies for Piperazines : A study by Clark and Elbaum (2007) discusses the synthesis of orthogonally protected piperazines, which are precursors to a variety of substituted piperazines, including those related to the chemical . This method highlights the versatility in synthesizing complex molecules for further pharmacological evaluation or material science applications R. Clark & D. Elbaum, 2007.
Pharmacological Research
- σ1 Receptor Antagonists for Pain Management : Diaz et al. (2020) synthesized a series of pyrazoles leading to the identification of a σ1 receptor antagonist with significant potential in pain management, underscoring the importance of complex piperazines in developing new analgesics. The compound shows high aqueous solubility and metabolic stability across species, important attributes for clinical candidates J. Díaz et al., 2020.
Environmental Sensitivity and Material Science
- Environmentally Sensitive Fluorophores : Hussein, El Guesmi, and Ahmed (2019) developed a simple protocol for synthesizing poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds, synthesized via a domino four-component condensation reaction, exhibit strong blue-green fluorescence emission, suggesting applications in materials science and environmental sensing E. Hussein, N. El Guesmi & Saleh A. Ahmed, 2019.
Antimicrobial and Antitumor Activities
- Antitumor Activity Against Breast Cancer Cells : Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives with a piperazine amide moiety and evaluated their anticancer activities against MCF-7 breast cancer cells. Some derivatives showed promising antiproliferative effects, highlighting the therapeutic potential of such compounds in cancer treatment L. Yurttaş et al., 2014.
Green Chemistry and Organic Synthesis
- Development of Green Chemistry : Liang, Guo, and Tong (2022) discuss the use of Achmatowicz rearrangement in green chemistry, providing a sustainable and safe approach to synthesizing fully functionalized six-membered heterocycles. This strategy emphasizes the importance of environmentally friendly methods in organic synthesis, potentially applicable to derivatives of the compound Lixin Liang, Lian-Dong Guo & Rongbiao Tong, 2022.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-16(28)17-2-4-19(5-3-17)26-8-10-27(11-9-26)23(29)18-14-21(24)22(25-15-18)31-20-6-12-30-13-7-20/h2-5,14-15,20H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVKNQOYILHMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)piperazin-1-yl)phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)
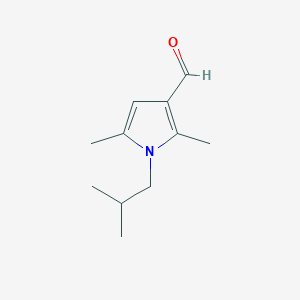

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)
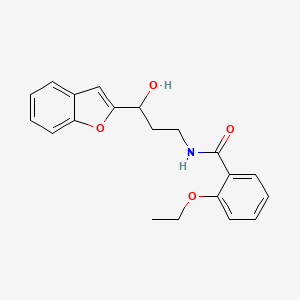
![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
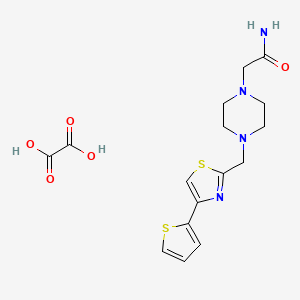
![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)
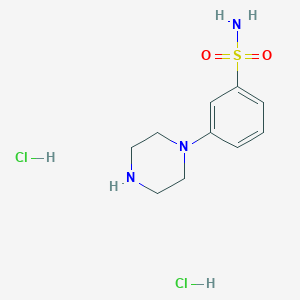
![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)
![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2493713.png)